4-fluoro-2-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-13-5-3-4-6-17(13)19-23-20-25(24-19)16(12-28-20)9-10-22-29(26,27)18-8-7-15(21)11-14(18)2/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWYVDBZDLVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
- Molecular Formula : C19H17N5O4S
- Molecular Weight : 443.5 g/mol
- CAS Number : 946206-37-7
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effectiveness against certain pathogens.
Anticancer Activity
Recent studies have shown that derivatives of thiazole and triazole compounds exhibit significant anticancer properties. For instance:
- In vitro assays demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HCT 116 (human colon cancer) with IC50 values ranging from 4.36 μM to higher concentrations depending on the specific structural modifications made to the triazole and thiazole moieties .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Studies on related benzothiazole derivatives indicate moderate to good activity against Mycobacterium tuberculosis . The sulfonamide group is known for its antibacterial properties, which could be leveraged in this compound's design.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases such as CDK2, which are crucial in cell cycle regulation .
- Antioxidant Properties : Some derivatives have shown promising antioxidant activities with IC50 values indicating effective scavenging abilities compared to standard antioxidants like gallic acid .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar thiazolo-triazole structures demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising efficacy in targeting liver cancer cells (HepG2) .
Antimycobacterial Activity
The thiazolo-triazole framework has been linked to antitubercular properties. Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with some exhibiting comparable potency to first-line treatments such as rifampicin . This suggests a potential application in developing new therapies for tuberculosis.
Synthesis of Novel Materials
The unique structural characteristics of this compound allow it to serve as a precursor for synthesizing novel materials with specific properties. For example:
- Polymeric Composites : The sulfonamide group can enhance the solubility and processability of polymers, making them suitable for various applications in coatings and adhesives.
- Nanomaterials : Incorporating this compound into nanostructured materials may yield composites with enhanced mechanical and thermal properties.
Case Study 1: Anticancer Evaluation
A study evaluated several synthesized derivatives of the thiazolo-triazole class against HepG2 cell lines. The results indicated that certain modifications to the molecular structure significantly improved cytotoxicity. For instance, one derivative showed an IC50 value of 2.20 μg/mL compared to doxorubicin's 3.07 μg/mL .
| Compound | IC50 (μg/mL) |
|---|---|
| Doxorubicin | 3.07 ± 0.27 |
| Thiazolo-Triazole Derivative A | 2.20 ± 0.13 |
| Thiazolo-Triazole Derivative B | 3.00 ± 0.15 |
Case Study 2: Antitubercular Activity
In another investigation focused on antitubercular activity, several thiazolo derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The findings revealed minimum inhibitory concentrations (MICs) comparable to established drugs, thereby supporting further development as potential anti-TB agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Observations:
Heterocyclic Core :
- The target compound’s thiazolo-triazole system differs from Capmatinib’s imidazo-triazine core. The thiazole ring in the former may enhance π-stacking interactions compared to the imidazole-based system .
- Compounds [7–9] () share a triazole-thione scaffold but lack the fused thiazole ring, reducing structural rigidity compared to the target compound .
Substituent Effects: The 4-fluoro-2-methylbenzenesulfonamide group in the target compound contrasts with Capmatinib’s 2-fluoro-N-methylbenzamide. The o-tolyl group in the target compound introduces steric bulk near the heterocyclic core, which may influence selectivity for hydrophobic binding pockets.
Biological Implications: Capmatinib’s quinoline moiety confers high c-Met kinase selectivity, whereas the target compound’s o-tolyl group may favor alternative targets (e.g., other tyrosine kinases or carbonic anhydrases) . Compounds [10–15] () with S-alkylated ketones demonstrate cytotoxicity, suggesting that the target compound’s ethyl linker might balance lipophilicity and solubility for improved bioavailability .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data for Key Functional Groups
Q & A
Q. What are the key structural features and functional groups of this compound that influence its reactivity?
The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted benzene ring and a sulfonamide group. Critical functional groups include:
- Sulfonamide moiety : Enhances hydrogen-bonding potential and target binding .
- Fluorine substituent : Increases metabolic stability and lipophilicity .
- o-Tolyl group : Influences steric interactions and π-π stacking with biological targets . Molecular formula: C₂₀H₁₉FN₄O₂S₂ .
Q. What synthetic methodologies are reported for preparing this compound?
A multi-step synthesis is typically employed:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of thiourea derivatives with carbonyl compounds under basic conditions (e.g., triethylamine) .
- Step 2 : Alkylation of the thiazolo-triazole intermediate with a bromoethyl sulfonamide derivative .
- Step 3 : Purification via column chromatography or recrystallization . Yield optimization requires precise control of reaction time, temperature (60–80°C), and solvent polarity (e.g., DMF or THF) .
Q. Which analytical techniques are critical for validating purity and structural integrity?
- NMR spectroscopy : Confirms regiochemistry of the thiazolo-triazole ring and sulfonamide connectivity .
- HPLC : Ensures >95% purity by resolving unreacted intermediates .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 438.08 for [M+H]⁺) .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production for in vivo studies?
Key variables to optimize:
| Variable | Optimal Range | Impact |
|---|---|---|
| Catalyst | Triethylamine (1.2 eq.) | Enhances cyclization efficiency |
| Solvent | DMF at 70°C | Balances solubility and reaction rate |
| Reaction Time | 12–16 hours | Prevents over-oxidation of intermediates |
| Post-synthetic modifications (e.g., introducing electron-withdrawing groups) may further stabilize intermediates . |
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Case Study : Replacing the o-tolyl group with a 4-chlorophenyl group increases enzyme inhibition potency by 3-fold (IC₅₀ from 12 nM to 4 nM) .
- Fluorine position : Para-fluorine (vs. meta) improves target selectivity by reducing off-target binding . Computational docking (e.g., AutoDock Vina) can predict binding affinity changes when modifying substituents .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Hypothesis 1 : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols .
- Hypothesis 2 : Impurities in early synthetic batches (e.g., <90% purity) may skew activity data. Re-test with HPLC-purified samples .
- Structural analogs : Compare activity trends with related triazole derivatives to identify conserved pharmacophores .
Q. How can mechanistic studies elucidate the compound’s interaction with its primary target?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to recombinant enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven vs. entropy-driven binding .
- Mutagenesis assays : Identify critical amino acid residues in the target’s active site (e.g., Lys123 in kinase X) .
Q. What stability challenges arise under physiological conditions, and how can they be mitigated?
- Hydrolysis : The sulfonamide group is susceptible to cleavage at pH < 5. Stability improves with lyophilization or formulation in buffered solutions (pH 7.4) .
- Photodegradation : Protect from light using amber vials; incorporate UV stabilizers in solution formulations .
- Thermal stability : TGA analysis shows decomposition above 200°C, confirming suitability for room-temperature storage .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to design experiments to clarify?
- Method : Use a standardized shake-flask method with DMSO/PBS mixtures.
- Variables : pH (5.0–7.4), temperature (25°C vs. 37°C), and ionic strength .
- Example : Solubility drops from 12 mg/mL (pH 7.4) to 2 mg/mL (pH 5.0) due to protonation of the sulfonamide .
Q. Why do cytotoxicity profiles vary across cell lines?
- Possible factors :
- Differential expression of efflux pumps (e.g., P-gp) in cancer vs. normal cells .
- Metabolic activation pathways (e.g., CYP3A4-mediated conversion to reactive metabolites) .
- Solution : Co-administer with inhibitors (e.g., verapamil for P-gp) to assess transporter involvement .
Methodological Recommendations
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogen scan) and correlate with activity using QSAR models .
- In Silico Tools : Use Schrödinger Suite or MOE for predicting ADMET properties and off-target liabilities .
- Collaborative Validation : Cross-validate biological data with independent labs using blinded samples to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
